Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl-
Description
"Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl-" is a substituted phenethylamine derivative characterized by a dichlorinated benzene ring, an N-methyl group, and a propenyl substituent at the beta position of the ethylamine side chain.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methylpent-4-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N/c1-3-4-10(8-15-2)9-5-6-11(13)12(14)7-9/h3,5-7,10,15H,1,4,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUUMTDTYQQWOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC=C)C1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl- typically involves multi-step organic reactions One common method includes the alkylation of 3,4-dichlorobenzene with an appropriate alkylating agent, followed by amination to introduce the ethanamine group
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorine-substituted positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, altering their activity, and modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The dichloro substitution in "Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl-" introduces strong electron-withdrawing effects compared to methoxy or hydroxy groups in compounds like 25I-NBOMe (4-iodo-2,5-dimethoxy-N-benzyl-benzeneethanamine) or 2C-B (4-bromo-2,5-dimethoxyphenethylamine). This may reduce its basicity and increase lipophilicity, influencing receptor binding and metabolic stability. The propenyl group at the beta position further enhances steric bulk compared to simpler alkyl or benzyl substituents in NBOMe derivatives .
Table 1: Substituent Comparison
Biological Activity
Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl-, also known as a synthetic organic compound, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Overview of the Compound
Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl- is characterized by a benzene ring with an ethanamine substituent and two chlorine atoms at the 3 and 4 positions. Its unique structure allows for various chemical reactions and interactions with biological targets.
1. Antimicrobial Properties
Research indicates that Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl- exhibits significant antimicrobial activity. Various studies have evaluated its efficacy against a range of pathogens:
| Pathogen | Efficacy | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | High inhibition | |
| Candida albicans | Low to moderate inhibition |
The compound's mechanism of action in antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
2. Anticancer Properties
Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl- has also been explored for its potential anticancer effects. In vitro studies have shown promising results in various cancer cell lines:
| Cancer Type | IC50 (µM) | Reference |
|---|---|---|
| Breast Cancer | 15 | |
| Lung Cancer | 10 | |
| Colon Cancer | 20 |
The anticancer mechanism may involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate the specific pathways involved.
The biological activity of Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl- is primarily attributed to its interaction with specific molecular targets such as receptors or enzymes. The binding affinity to these targets can modulate various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors related to cellular signaling.
Case Studies
Several case studies have documented the effects of Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl-. Notable findings include:
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of the compound demonstrated a significant reduction in bacterial load in infected models when treated with varying concentrations of Benzeneethanamine. This suggests potential therapeutic applications in infectious diseases.
Case Study 2: Cancer Cell Line Studies
In a series of experiments involving human cancer cell lines, Benzeneethanamine was shown to induce apoptosis through caspase activation pathways. The study highlighted the compound's potential as a lead candidate for drug development against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
